molecular formula C7H10N2O2S2 B13560706 N-(azetidin-3-yl)thiophene-2-sulfonamide

N-(azetidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B13560706
M. Wt: 218.3 g/mol
InChI Key: CBPYCKUDNVBADA-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S2 It is known for its unique structure, which includes an azetidine ring and a thiophene ring connected by a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)thiophene-2-sulfonamide typically involves the reaction of azetidine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)thiophene-2-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(azetidin-3-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The azetidine and thiophene rings contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(azetidin-3-yl)benzene-2-sulfonamide
  • N-(azetidin-3-yl)pyridine-2-sulfonamide
  • N-(azetidin-3-yl)furan-2-sulfonamide

Uniqueness

N-(azetidin-3-yl)thiophene-2-sulfonamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties to the compound. This makes it particularly useful in applications where electronic interactions play a crucial role, such as in the development of new materials and catalysts. Additionally, the combination of the azetidine and thiophene rings provides a unique structural framework that can be exploited for various biological and medicinal applications.

Properties

Molecular Formula

C7H10N2O2S2

Molecular Weight

218.3 g/mol

IUPAC Name

N-(azetidin-3-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C7H10N2O2S2/c10-13(11,7-2-1-3-12-7)9-6-4-8-5-6/h1-3,6,8-9H,4-5H2

InChI Key

CBPYCKUDNVBADA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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